molecular formula C23H25N3O3S2 B2721487 N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 313520-90-0

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No. B2721487
CAS RN: 313520-90-0
M. Wt: 455.59
InChI Key: BTGZFQBGMJUKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as DNMDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DNMDP belongs to the class of sulfonamide compounds and has been identified as a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes.

Scientific Research Applications

Immune Response Enhancement in Vaccines

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as 2D216, has been identified as a small molecule that can enhance the immune response when used as a co-adjuvant in vaccines. It was found to potentiate adjuvant activity by increasing murine antigen-specific antibody responses in combination with lipopolysaccharide (LPS), a Toll-like receptor 4 (TLR4) ligand. This compound works by elevating intracellular Ca2+ levels via plasma membrane Ca2+ channels and does not directly interact with common kinases, phosphatases, or stimulate many pattern recognition receptors (PRRs). Its efficacy was demonstrated in enhancing human immune responses through a complementary mechanism of action distinct from direct PRR agonism (Saito et al., 2022).

Antimicrobial and Antitumor Activity

This compound and its derivatives have been explored for their antimicrobial and antitumor activities. For instance, a related compound, 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfide, demonstrated promising activity against butyrylcholinesterase (BChE) enzyme and showed ligand-BChE binding affinity, making it relevant in the context of potential antimicrobial and antitumor applications (Khalid et al., 2016).

Pharmacokinetic and Pharmacodynamic Studies

Further research into similar compounds has involved pharmacokinetic and pharmacodynamic studies, essential for understanding their potential therapeutic applications. For example, studies on compounds targeting the urokinase receptor (uPAR) involved synthesis, biochemical assays, and evaluations in breast tumor metastasis models. Such research is crucial for developing compounds with suitable properties for therapeutic use (Wang et al., 2011).

Potential in Antitumor Therapeutics

Research has also focused on creating analogs and derivatives of this compound with antitumor properties. The synthesis and evaluation of such derivatives provide insights into their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-16-6-7-17(2)20(14-16)21-15-30-23(24-21)25-22(27)18-8-10-19(11-9-18)31(28,29)26-12-4-3-5-13-26/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGZFQBGMJUKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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